molecular formula C11H18ClN B6166374 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride CAS No. 860781-99-3

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride

Katalognummer: B6166374
CAS-Nummer: 860781-99-3
Molekulargewicht: 199.72 g/mol
InChI-Schlüssel: NIGNKDRAYQJOJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 3-(3,4-dimethylphenyl)propan-1-amine, which is known for its stimulant properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 3,4-dimethylphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-(3,4-dimethylphenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its stimulant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with various molecular targets and pathways involved in neurotransmitter regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its stimulant effects and potential therapeutic applications make it a compound of interest in various fields of research .

Eigenschaften

CAS-Nummer

860781-99-3

Molekularformel

C11H18ClN

Molekulargewicht

199.72 g/mol

IUPAC-Name

3-(3,4-dimethylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)8-10(9)2;/h5-6,8H,3-4,7,12H2,1-2H3;1H

InChI-Schlüssel

NIGNKDRAYQJOJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CCCN)C.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.